(2Z,4E,6Z,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide
Description
This compound is a polyunsaturated amide characterized by a conjugated tetraene backbone (positions 2,4,6,8) with stereochemical configurations 2Z,4E,6Z,8E. The structure includes a 4-hydroxyphenyl group linked via an amide bond and a 2,6,6-trimethyl-3-oxocyclohex-1-en-1-yl substituent at the terminal carbon. The 3-oxo group on the cyclohexenyl ring may enhance polarity and hydrogen-bonding capacity compared to non-oxygenated analogs .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOGZATHCUFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retinoyl Chloride Formation
The synthesis begins with the conversion of retinoic acid to retinoyl chloride using dimethylchloroformamidinium chloride (DMC). This reagent avoids the harsh conditions associated with traditional acyl chloride agents like thionyl chloride, which can degrade the polyene backbone.
Reaction Conditions:
- Solvent: N,N-Dimethylformamide (DMF) at ambient temperature (20–25°C).
- Stoichiometry: 1.1–1.3 equivalents of DMC relative to retinoic acid.
- Reaction Time: 30–60 minutes, yielding retinoyl chloride in >95% purity without isolation.
The use of DMF stabilizes the retinoyl chloride intermediate, preventing dimerization and oxidative degradation.
Amide Coupling with Bis-(N,O)-Trimethylsilyl-p-Aminophenol (BS-PAP)
Retinoyl chloride undergoes nucleophilic acyl substitution with BS-PAP, a silylated derivative of p-aminophenol. Silylation protects the phenolic hydroxyl group and activates the amine for efficient coupling.
Key Steps:
- Preparation of BS-PAP:
- Coupling Reaction:
Optimization of Reaction Parameters
Solvent Selection
DMF is critical for solubilizing retinoic acid and stabilizing reactive intermediates. Alternatives like N-methylpyrrolidinone (NMP) reduce yields by 10–15% due to inferior solvation of the silylated amine.
Temperature and Scaling Effects
| Parameter | Small Scale (1 mol) | Large Scale (100 mol) |
|---|---|---|
| Retinoyl Chloride | 25°C, 45 min | 25°C, 60 min |
| Coupling Reaction | 10°C, 2 h | 5°C, 4 h |
| Overall Yield | 89% | 85% |
Lower temperatures during coupling minimize epimerization of the double bonds, preserving the (2Z,4E,6Z,8E) configuration.
Isolation and Purification
Crystallization of the DMF Solvate
Adding aqueous potassium fluoride (KF) to the reaction mixture precipitates fenretinide as a DMF solvate:
Recrystallization for Polymorphic Control
The solvate is recrystallized from ethanol/water (4:1 v/v) to yield the thermodynamically stable "A" polymorph:
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC (UV 350 nm) | C18, 75% MeOH/H2O | 12.3 min | 99.7% |
| TLC (SiO₂) | 9:1 CH₂Cl₂/MeOH | Rf = 0.45 | Single spot |
Chemical Reactions Analysis
4-Oxofenretinide undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its formation from fenretinide.
Apoptosis Induction: 4-Oxofenretinide induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Cell Cycle Arrest: It causes a marked accumulation of cells in the G2-M phase of the cell cycle.
Common reagents and conditions used in these reactions include the use of CYP26A1 enzyme for oxidation and various cell lines for studying apoptosis and cell cycle arrest . The major products formed from these reactions are apoptotic cancer cells and cells arrested in the G2-M phase .
Scientific Research Applications
4-Oxofenretinide has several scientific research applications, particularly in the fields of:
Cancer Research: It has shown effectiveness in inducing cell growth inhibition in ovarian, breast, and neuroblastoma tumor cell lines.
Chemoprevention: As a metabolite of fenretinide, 4-oxofenretinide has potential use in preventing the development of certain cancers.
Apoptosis Studies: It is used to study the mechanisms of apoptosis induction in cancer cells, particularly through the activation of caspase-3 and caspase-9.
Mechanism of Action
4-Oxofenretinide exerts its effects primarily through the induction of apoptosis and cell cycle arrest. It activates caspase-3 and caspase-9, leading to programmed cell death in cancer cells . Additionally, it causes a marked accumulation of cells in the G2-M phase of the cell cycle by reducing the expression of regulatory proteins such as cyclin-dependent kinase 1 and cdc25c . The compound also increases reactive oxygen species generation and ceramide levels by de novo synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three structurally related molecules (Table 1):
Key Observations
Functional Group Impact: The target compound’s amide group and 4-hydroxyphenyl substituent distinguish it from the carboxylic acid analog (). The 3-oxo group on the cyclohexenyl ring increases polarity, which may influence binding affinity in biological systems compared to non-oxygenated analogs .
Stereochemical Differences :
- The 2Z,4E,6Z,8E configuration in the target compound contrasts with the fully E -configured tetraene system in the acid analog. This difference could alter molecular geometry, affecting interactions with chiral targets like enzymes or receptors.
Comparative Bioactivity: The triazole-containing compound 6m () shares an amide bond but incorporates a heterocyclic triazole and naphthalene group.
Solubility and Reactivity: The carboxylic acid analog () likely has higher aqueous solubility than the target amide but may exhibit faster metabolic clearance. The target’s 4-hydroxyphenyl group could introduce antioxidant properties, akin to phenolic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
